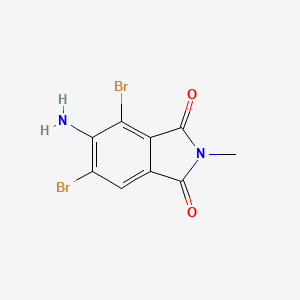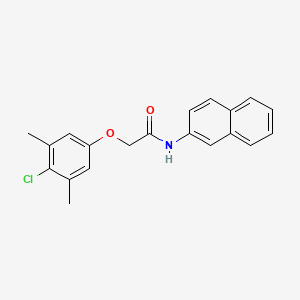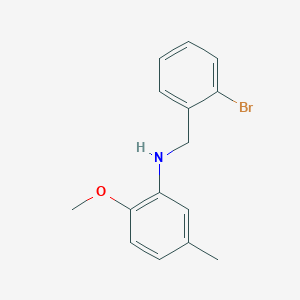![molecular formula C15H12Cl2N2O3 B5747867 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In drug discovery, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been used as a lead compound for developing new drugs with improved efficacy and reduced side effects. In neuroscience, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential candidate for treating neurological disorders.
作用機序
The mechanism of action of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide involves the inhibition of the enzyme adenylate cyclase, which is responsible for the production of the secondary messenger cyclic AMP (cAMP). By inhibiting adenylate cyclase, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide reduces cAMP levels, leading to a decrease in the activity of downstream signaling pathways that rely on cAMP. This mechanism of action has been shown to be responsible for the various effects of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide observed in different studies.
Biochemical and Physiological Effects
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter release and synaptic plasticity, and reduction in inflammation. These effects are mediated through the inhibition of adenylate cyclase and the downstream signaling pathways that rely on cAMP.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide for lab experiments is its well-established synthesis method, which allows for the production of high-quality compound with consistent purity and yield. Additionally, 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating various biological processes. However, one limitation of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for the study of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide. One potential direction is the development of new drugs based on the structure of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide, which may have improved efficacy and reduced side effects. Another direction is the investigation of the effects of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide on different biological systems, such as the immune system or the cardiovascular system. Additionally, the use of 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide in combination with other compounds or therapies may enhance its therapeutic potential and reduce potential side effects.
合成法
4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenecarboximidamide with 2-chlorophenol and acetic anhydride. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established and has been used in various studies to produce high-quality 4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide.
特性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-7-5-10(6-8-11)15(18)19-22-14(20)9-21-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEHLSAURISJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)


![5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)
![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)



![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)

![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)
